molecular formula C8H7N3 B1387205 1,6-Naphthyridin-5-amine CAS No. 55570-60-0

1,6-Naphthyridin-5-amine

Cat. No.: B1387205
CAS No.: 55570-60-0
M. Wt: 145.16 g/mol
InChI Key: QPRRHZRNVVGWEX-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings

Safety and Hazards

1,6-Naphthyridin-5-amine may cause respiratory irritation, serious eye damage, skin irritation, and it is harmful if swallowed .

Future Directions

The future directions of 1,6-Naphthyridin-5-amine research are likely to focus on the development of new methods for the synthesis of 1,6-naphthyridine derivatives . There is also a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This interaction is significant as it can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical applications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by affecting the TPR-Met phosphorylation pathway . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation . Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . For instance, this compound may be transported into cells via membrane transporters and distributed to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary aromatic amines with β-ketoesters followed by cyclization can yield 1,6-naphthyridines . Another method involves the use of Schiff base intermediates, which are cyclized to form the desired naphthyridine structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .

Comparison with Similar Compounds

1,6-Naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and benzo[h][1,6]naphthyridines . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, 1,5-naphthyridines are known for their antibacterial and antimalarial activities, whereas this compound is more prominent for its anticancer and anti-HIV activities . This uniqueness makes this compound a valuable compound in medicinal chemistry.

List of Similar Compounds

Properties

IUPAC Name

1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRHZRNVVGWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651940
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55570-60-0
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 5-azido-1,6-naphthyridine (3.4 g, 19.9 mmol) in methanol (40 mL) was added hydrochloric acid (30 mL). Stannous chloride dihydrate (22.5 g, 99.5 mmol) was added. The mixture was stirred at 75° C. for 3.5 h. A yellow precipitate formed. The mixture was filtered to give a yellow solid. The solid was suspended in EtOAc (200 mL). Sodium hydroxide (saturated aqueous solution) was added to adjust pH to 9. A white precipitate formed. The mixture was filtered and the filtrate was extracted with EtOAc (200 mL×6). The organic phase was dried over sodium sulfate and concentrated under reduced pressure to give 2.0 g of the crude product as a yellow solid. MS (ESI): m/z 146 [M+H]+.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Stannous chloride dihydrate
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-azido-1,6-naphthyridine (3.2 g, 18.7 mmol) in MeOH (30 mL) was stirred at room temperature. SnCl2.2H2O (21 g, 93.6 mmol) was added to the mixture, followed by the addition of concentrated HCl (10 mL), then the mixture was refluxed for 5 h. The mixture was cooled to room temperature, and neutralized with sat. NaHCO3 to adjust the pH to 7-8. The mixture was filtered, and the aqueous phase was extracted with EtOAc (5×30 mL). The combined organic layers were dried with Na2SO4, filtered, and the solvent was removed under reduced pressure to yield 1,6-naphthyridin-5-amine as a pale yellow solid, which was used in the next step without further purification (2.20 g, yield 81%). ESI MS: m/z 146 [M+11]+. 1H NMR (400 MHz, CDCl3) δ 8.91 (dd, 1J=1.6 Hz, 2J=4.8 Hz, 1H), 8.62 (d, J=8.0 Hz, 1H), 8.00 (d, J=6.0 Hz, 1H), 7.47 (dd, 1J=4.8 Hz, 2J=8.0 Hz, 1H), 7.09 (br, 2H), 6.98 (d, J=6.0 Hz, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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